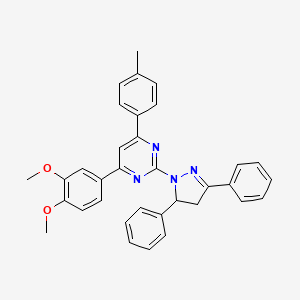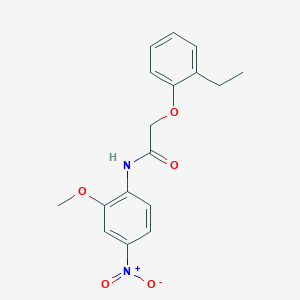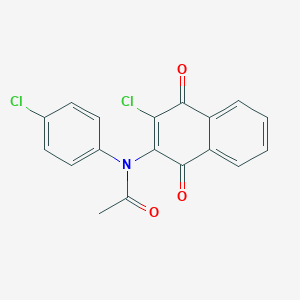![molecular formula C24H16BrN3O4 B5141065 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide](/img/structure/B5141065.png)
3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide, also known as HNHA, is a synthetic compound that has gained attention in scientific research due to its potential use as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell cycle arrest in cancer cells. 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects
3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, further studies are needed to determine the long-term effects of 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide on normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide is its low toxicity in normal cells, which makes it a safer alternative to other anticancer agents. However, 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide is relatively unstable and requires careful storage and handling. Additionally, more research is needed to optimize the synthesis method of 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide and improve its potency as an anticancer agent.
Direcciones Futuras
Future research on 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide could focus on optimizing its synthesis method, improving its potency as an anticancer agent, and studying its long-term effects on normal cells and tissues. Additionally, 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide could be studied in combination with other anticancer agents to determine its potential use in combination therapy.
Métodos De Síntesis
The synthesis of 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide involves the reaction of 3-bromo-N-(3-aminophenyl)benzamide with 2-hydroxy-6-nitronaphthaldehyde in the presence of an acid catalyst. This reaction yields 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide as a yellow solid with a melting point of 262-264°C.
Aplicaciones Científicas De Investigación
3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
3-bromo-N-[3-[(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3O4/c25-17-4-1-3-16(11-17)24(30)27-19-6-2-5-18(13-19)26-14-22-21-9-8-20(28(31)32)12-15(21)7-10-23(22)29/h1-14,29H,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVOPTXANPHJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=CC=C2)N=CC3=C(C=CC4=C3C=CC(=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[3-[(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-chloro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5140985.png)
![2-[bis(5-methyl-2-furyl)methyl]-4-chlorophenol](/img/structure/B5140994.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5141009.png)

![4-{[(4-bromophenyl)amino]methylene}-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141023.png)

![N,1,3-trimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5141043.png)

![4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene](/img/structure/B5141051.png)

![(3-{4-[3-(diisopropylamino)-1-propyn-1-yl]phenyl}-2-propyn-1-yl)diisopropylamine dihydrochloride](/img/structure/B5141060.png)
![3-{[(4-bromo-2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5141090.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5141091.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5141094.png)